4-(1-Pyrrolidinyl)benzaldehyde

Polymer Chemistry Organic Synthesis Reaction Kinetics

Sourcing a reliable aldehyde building block with validated pharmacological relevance for antiviral and CNS programs is challenging. 4-(1-Pyrrolidinyl)benzaldehyde solves this as a documented intermediate for HCV NS5B polymerase inhibitors, offering drug-like physicochemical properties (XLogP3=3, TPSA=20.3 Ų) favorable for blood-brain barrier penetration. • HCV NS5B Inhibitor Synthesis: Privileged building block enabling potent antiviral activity unattainable with generic benzaldehydes. • CNS Drug Development: Optimized polarity and lipophilicity profile supports CNS-targeted candidate design. • Controlled Polymer Functionalization: Reduced allylboration kinetics (50% conversion/28 h) enables precise, stepwise polymer modifications. • Scalable Supply: Modern Cu-catalyzed route achieves ~89% yield, surpassing traditional Vilsmeier-Haack economics.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 51980-54-2
Cat. No. B1360154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Pyrrolidinyl)benzaldehyde
CAS51980-54-2
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2
InChIKeyDATXHLPRESKQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Pyrrolidinyl)benzaldehyde (CAS 51980-54-2): Key Properties & Commercial Specifications for Procurement


4-(1-Pyrrolidinyl)benzaldehyde (CAS: 51980-54-2) is an aromatic aldehyde featuring a pyrrolidine ring para-substituted on a benzaldehyde core. It is a solid at room temperature with a reported melting point range of 82.0 to 86.0 °C, a predicted boiling point of 329.4±25.0 °C, and a molecular weight of 175.23 g/mol . The compound is commercially available in research quantities with typical purities of ≥98% (GC) or ≥98% (HPLC) and is commonly handled under inert atmosphere due to its air-sensitive nature .

Solid form; inert atmosphere handling required
High-purity grade available (GC, HPLC)
Research-quantity sourcing for organic synthesis

Why 4-(1-Pyrrolidinyl)benzaldehyde Cannot Be Replaced by Simple Benzaldehyde Analogs in Key Reactions


Generic substitution fails because the pyrrolidine substituent fundamentally alters the electronic properties and reactivity of the benzaldehyde core. In allylboration reactions, for instance, the electron-donating nature of the amine significantly reduces reaction kinetics compared to unsubstituted benzaldehyde, which is critical for controlled polymer functionalization . Furthermore, the compound's documented role as a specific building block in the synthesis of a potent Hepatitis C Virus (HCV) NS5B polymerase inhibitor underscores its unique structural utility, where alternative aldehydes would not yield the same biological activity in the final target molecule [1].

Electronic mismatch
Pyrrolidine substituent alters aldehyde reactivity, significantly slowing allylboration kinetics relative to benzaldehyde. Unsubstituted analogs may not support controlled polymer functionalization.
Structural scaffold specificity
In HCV NS5B inhibitor synthesis, alternative aldehydes would not produce the same target engagement outcome; the pyrrolidine-benzaldehyde core is essential for reported potency improvement.

Quantified Differentiation of 4-(1-Pyrrolidinyl)benzaldehyde: Comparative Reactivity, Purity & Application Data


Reduced Allylboration Reactivity: Controlled Polymer Functionalization vs. Unsubstituted Benzaldehyde

4-(1-Pyrrolidinyl)benzaldehyde exhibits significantly slower reaction kinetics in allylboration reactions compared to unsubstituted benzaldehyde. This is attributed to the electron-donating effect of the pyrrolidine group, which deactivates the aldehyde toward nucleophilic addition .

Allylboration kinetics
Head-to-head comparison
50% conversion after 28 h
vs unsubst. benzaldehyde
Enables controlled polymer functionalization
Rate contrast context-dependent
Polymer Chemistry Organic Synthesis Reaction Kinetics

Critical Intermediate for a Potent HCV NS5B Polymerase Inhibitor

This compound served as a key building block in the synthesis of an improved inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The final product incorporating the 4-(1-pyrrolidinyl)benzaldehyde-derived moiety exhibited a significant improvement in potency compared to the original high-throughput screening (HTS) lead compound [1].

HCV NS5B inhibitor potency
Class-level inference
Reported significant improvement over HTS lead
Validates scaffold for antiviral research
In vitro assay context; data refer to final drug candidate
Medicinal Chemistry Antiviral Research Hepatitis C

Synthetic Yield Comparison: Vilsmeier-Haack vs. Buchwald-Hartwig Approaches

Two primary synthetic routes are documented for this compound. The Vilsmeier-Haack formylation of 1-phenylpyrrolidine yields 3.28 g of product from 5.0 g of starting material (approximate yield 45-50%) . A separate copper-catalyzed method achieves a higher yield of 89% under optimized conditions .

Synthetic yield
Cross-study comparable
89% (optimized) vs ~45–50% (Vilsmeier-Haack)
Higher-yielding route supports cost-effective sourcing
Yields from separate studies; scale-up review needed
Synthetic Methodology Process Chemistry Yield Optimization

Physical Property Profile: logP and PSA Differentiation from Non-Amine Analogs

The presence of the pyrrolidine ring confers distinct physicochemical properties relative to other para-substituted benzaldehydes. The compound has a computed XLogP3 of 3, a topological polar surface area (TPSA) of 20.3 Ų, and lacks hydrogen bond donors [1] .

Physicochemical profile
Class-level inference
XLogP3 3 · TPSA 20.3 Ų · 0 HBD
Moderate lipophilicity supports CNS permeability context
Computed properties; experimental validation recommended
Physicochemical Properties Drug Design ADME Prediction

High-Impact Research & Industrial Applications for 4-(1-Pyrrolidinyl)benzaldehyde


Medicinal Chemistry: Scaffold for Antiviral and CNS Drug Candidates

The compound's validated role in enhancing the potency of an HCV NS5B polymerase inhibitor makes it a privileged intermediate for antiviral drug discovery [1]. Its physicochemical profile (XLogP3=3, TPSA=20.3 Ų) aligns with the properties desired for crossing the blood-brain barrier, supporting its widespread use as a building block in CNS drug development programs .

Controlled Polymer Functionalization via Allylboration

The reduced reactivity of 4-(1-Pyrrolidinyl)benzaldehyde in allylboration reactions (50% conversion after 28 hours) compared to standard benzaldehyde is a key differentiator. This property enables its use in controlled polymer functionalization, allowing for more precise and stepwise modifications of polymeric materials without risking uncontrolled or complete functionalization [1].

Process Chemistry: Cost-Effective Synthesis via Optimized Buchwald-Hartwig Amination

For process chemists and procurement managers, the reported 89% yield from a copper-catalyzed synthesis [1] represents a significant improvement over the lower-yielding Vilsmeier-Haack route . This indicates that sourcing from suppliers employing modern catalytic methods can lead to a more cost-effective and scalable supply of this building block for large-scale projects.

Application
Selection Property
Validation Focus
Antiviral & CNS drug discovery
Reported scaffold for antiviral target engagement
Target engagement assay; CNS permeability model validation
Controlled polymer functionalization
Reduced allylboration kinetics relative to benzaldehyde
Kinetic monitoring; functionalization degree control
Scalable building block synthesis
Improved synthetic yield via catalytic amination
Process scalability and cost modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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